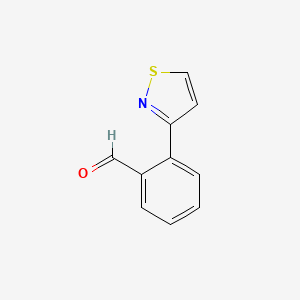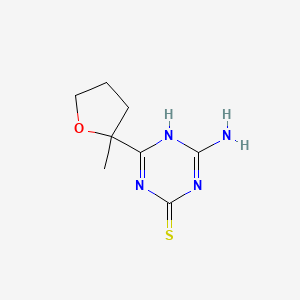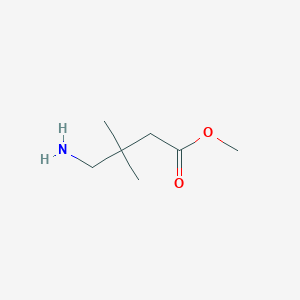
2-(1,2-Thiazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring. Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-3-yl)benzaldehyde typically involves the reaction of 2-aminothiophenol with aldehydes. One common method is the condensation of 2-aminothiophenol with benzaldehyde under acidic conditions . Another method involves the use of ZnO nanoparticles as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry approaches, such as employing ZnO nanoparticles, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Thiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: Formation of 2-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Thiazol-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The thiazole ring can interact with biological macromolecules, leading to various pharmacological effects . The compound’s ability to modulate enzyme activity and its antioxidant properties contribute to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its biological activities.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen, used in various synthetic applications.
Thiazole-based Schiff base derivatives: Known for their antibacterial and antioxidant activities.
Uniqueness
2-(1,2-Thiazol-3-yl)benzaldehyde is unique due to its specific structure, which combines the properties of both benzaldehyde and thiazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various substitutions on the thiazole ring further enhances its versatility in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7NOS |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
2-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-7H |
InChI-Schlüssel |
PKCCNWVMZHMAJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)C2=NSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)

![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)


![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
